molecular formula C21H16ClN3O3S B3011706 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1105223-11-7

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B3011706
CAS No.: 1105223-11-7
M. Wt: 425.89
InChI Key: FHHMFLCKUNIEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Its molecular formula is C₂₂H₁₆ClN₃O₃S, with a molecular weight of 438.90 g/mol. The structure includes a 4-chlorophenyl substituent at position 7 of the thienopyrimidine ring and an acetamide group at position 3, further substituted with a 2-methoxyphenyl moiety. This compound shares structural motifs with kinase inhibitors and anticancer agents, as inferred from analogs in the thienopyrimidine class .

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-28-17-5-3-2-4-16(17)24-18(26)10-25-12-23-19-15(11-29-20(19)21(25)27)13-6-8-14(22)9-7-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHMFLCKUNIEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide is a novel synthetic derivative within the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, as well as its mechanism of action based on recent research findings.

  • Molecular Formula : C22H18ClN3O3S
  • Molecular Weight : 439.91 g/mol
  • CAS Number : 1105223-21-9

Anticancer Activity

Several studies have investigated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that derivatives of thieno[3,2-d]pyrimidine possess potent antiproliferative activity against liver cancer (HepG-2) and colon cancer (HT-29) cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
HepG-25.6
HT-297.8
MCF-76.5

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated against various bacterial strains. In vitro studies indicate that it exhibits moderate to strong activity against gram-positive and gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Table 2: Antibacterial Activity Against Selected Strains

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Salmonella typhi16

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
    • AChE Inhibition : Studies indicate that it inhibits AChE with an IC50 value significantly lower than standard inhibitors, showcasing its potential in treating neurodegenerative diseases.
    • Urease Inhibition : The compound has demonstrated strong urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted by Nafeesa et al. synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer properties. The results indicated that compounds similar to the one exhibited significant cytotoxicity in vitro, leading to apoptosis in cancer cells through the activation of intrinsic pathways .
  • Case Study on Antibacterial Properties : Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial screening of several thieno derivatives, including the compound discussed here. It was found to be particularly effective against Bacillus subtilis and Salmonella typhi, indicating its potential for development into a new antibiotic agent .

Comparison with Similar Compounds

Halogen Substitution Variations

  • 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide (): Molecular Formula: C₂₂H₁₈FN₃O₃S Molecular Weight: 423.46 g/mol Key Differences: Fluorine replaces chlorine at the para position of the phenyl ring, and the acetamide is linked to a 3-methoxybenzyl group. The reduced molecular weight (vs. 438.9 g/mol for the target compound) may influence solubility and binding affinity .
  • N-(2-Chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Molecular Formula: C₂₁H₁₆ClN₃O₂S Molecular Weight: 409.9 g/mol Key Differences: A 4-methylphenyl group replaces 4-chlorophenyl at position 7, and the acetamide is attached to a 2-chlorophenyl group. The absence of a methoxy group may reduce polarity .

Substituent Position and Functional Group Variations

  • N-(2-Chloro-4-methylphenyl)-2-({3-[(3-Methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (): Molecular Formula: C₂₃H₂₀ClN₃O₃S₂ Molecular Weight: 486.0 g/mol Key Differences: Incorporates a sulfanyl bridge and a 3-methoxyphenylmethyl group on the pyrimidine ring. The sulfanyl group may enhance metabolic stability compared to the target compound’s acetamide linkage .

Thieno[2,3-d]pyrimidine Analogs

  • N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (): Molecular Formula: C₁₈H₁₃ClN₄O₃S₂ Molecular Weight: 503.0 g/mol Key Differences: Thieno[2,3-d]pyrimidine core with a thiophene substituent.

Structural and Physicochemical Comparison Table

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₂H₁₆ClN₃O₃S 438.90 7-(4-Chlorophenyl), N-(2-methoxyphenyl)acetamide N/A
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide C₂₂H₁₈FN₃O₃S 423.46 7-(4-Fluorophenyl), N-(3-methoxybenzyl)acetamide N/A
N-(2-Chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide C₂₁H₁₆ClN₃O₂S 409.90 7-(4-Methylphenyl), N-(2-chlorophenyl)acetamide N/A
N-(2-Chloro-4-methylphenyl)-2-({3-[(3-Methoxyphenyl)methyl]-4-oxo-thienopyrimidin-2-yl}sulfanyl)acetamide C₂₃H₂₀ClN₃O₃S₂ 486.00 Sulfanyl bridge, 3-methoxyphenylmethyl, N-(2-chloro-4-methylphenyl)acetamide N/A

Implications of Structural Variations

Methoxy Group Positioning : The 2-methoxyphenyl group in the target compound vs. 3-methoxybenzyl in alters steric and electronic interactions, impacting receptor binding .

Sulfanyl vs. Acetamide Linkages : Sulfanyl-containing analogs () may exhibit greater metabolic stability but reduced solubility compared to acetamide derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Guidance :

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to conjugate thieno[3,2-d]pyrimidinone intermediates with substituted acetamide moieties. Optimize solvent systems (e.g., dichloromethane with triethylamine) and temperature (e.g., 273 K for 3 hours) to minimize side reactions .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (dichloromethane/ethyl acetate mixtures) to isolate pure product .

  • Yield Optimization : Vary stoichiometric ratios of reactants (e.g., 1:1 molar ratio of acid to amine) and monitor progress via TLC or HPLC .

    • Table 1: Key Synthetic Parameters
ParameterRecommended ConditionsEvidence Source
Coupling AgentEDC·HCl with triethylamine
Solvent SystemDichloromethane
Reaction Temperature273 K (0°C)
Purification MethodColumn chromatography

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., chlorophenyl and methoxyphenyl groups). Compare chemical shifts with analogous compounds (e.g., δ ~7.3 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass 455.1 g/mol for C21H16ClN3O3SC_{21}H_{16}ClN_3O_3S) via high-resolution MS .
  • X-ray Crystallography : Resolve crystal structure to validate dihedral angles (e.g., 65.2° between aromatic rings) and hydrogen-bonding networks .

Q. What safety precautions are essential when handling this compound in the lab?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water .
  • Storage : Keep in airtight containers, away from heat/ignition sources .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Troubleshooting Strategies :

  • Purity Assessment : Verify compound purity (>95% via HPLC) to rule out impurities as confounding factors .
  • Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to assess solubility-driven artifacts .
  • Assay Replication : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. What computational methods are suitable for predicting this compound’s binding interactions with biological targets?

  • Methodological Recommendations :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors. Validate predictions with mutagenesis studies .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Pharmacophore Mapping : Align structural features (e.g., chlorophenyl group) with known inhibitors to infer mechanism .

Q. How can crystallization challenges for X-ray diffraction studies be addressed?

  • Crystallization Strategies :

  • Solvent Screening : Test mixed solvents (e.g., dichloromethane/ethyl acetate) for slow evaporation .

  • Temperature Gradients : Use gradient cooling (298 K → 277 K) to induce nucleation .

  • Additives : Introduce trace co-solvents (e.g., methanol) to improve crystal morphology .

    • Table 2: Crystallography Data
ParameterObserved ValueEvidence Source
Dihedral Angle65.2° (chlorophenyl vs. methoxyphenyl)
Hydrogen BondsN–H⋯O (2.89 Å)
Space GroupMonoclinic (P21_1/c)

Q. What strategies mitigate degradation during long-term stability studies?

  • Stability Optimization :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Protection : Use amber vials to avoid photodegradation .
  • Accelerated Testing : Conduct stress tests (40°C/75% RH for 4 weeks) to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.